3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
CAS No.: 886940-43-8
Cat. No.: VC5188409
Molecular Formula: C15H18N2O5S
Molecular Weight: 338.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886940-43-8 |
|---|---|
| Molecular Formula | C15H18N2O5S |
| Molecular Weight | 338.38 |
| IUPAC Name | dimethyl 2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
| Standard InChI | InChI=1S/C15H18N2O5S/c1-21-14(19)11-9-5-6-17(15(20)22-2)7-10(9)23-13(11)16-12(18)8-3-4-8/h8H,3-7H2,1-2H3,(H,16,18) |
| Standard InChI Key | CQUDEZBPQRMRLI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3CC3 |
Introduction
3,6-Dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its intricate molecular structure and potential therapeutic applications. The compound integrates elements of thieno[2,3-c]pyridine and cyclopropane rings, which contribute to its biological activity and chemical reactivity. It is primarily synthesized for research purposes in laboratory settings and has shown promise in areas such as cancer treatment and drug design.
Structural Features
The molecular structure of this compound includes:
-
Thieno[2,3-c]pyridine core: A bicyclic system combining sulfur-containing thiophene with pyridine.
-
Cyclopropaneamide group: Known for imparting rigidity and unique steric properties.
-
Dicarboxylate functional groups: Contributing to its reactivity and solubility.
These features make the compound versatile for chemical modifications and biological interactions.
Synthesis
The synthesis of 3,6-dimethyl 2-cyclopropaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves multi-step reactions requiring precise control of conditions such as temperature and pH. Common methods include:
-
Cyclization reactions: To form the thieno[2,3-c]pyridine core.
-
Amidation: Introducing the cyclopropaneamide group.
-
Esterification: To attach dicarboxylate groups.
Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the final product.
Potential Applications
This compound has been explored for its potential in:
-
Cancer Research:
-
It may inhibit pathways involved in cancer cell proliferation.
-
Possible mechanisms include receptor-mediated apoptosis induction.
-
-
Drug Development:
-
Its structural analogs are being studied for enzyme inhibition and receptor binding.
-
Analytical Characterization
Key methods employed to study this compound include:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | To determine molecular structure and functional groups. |
| Mass Spectrometry | To confirm molecular weight and composition. |
| Infrared (IR) Spectroscopy | To identify characteristic bonds (e.g., C=O in dicarboxylates). |
| Chromatography (TLC/HPLC) | To monitor reaction progress and assess purity during synthesis. |
Biological Activity
Studies suggest that compounds with similar structures exhibit:
-
Enzyme inhibition.
-
Anti-proliferative effects on cancer cells.
-
Potential to act as apoptosis inducers through receptor binding mechanisms.
Further research is needed to validate these effects in preclinical or clinical settings.
Challenges and Future Directions
While promising, challenges remain:
-
Synthesis Complexity:
-
Multi-step reactions require optimization for scalability.
-
-
Limited Data on Mechanisms:
-
Detailed studies on its interaction with biological targets are lacking.
-
Future research should focus on:
-
Expanding biological assays to explore therapeutic potential.
-
Investigating analogs for improved activity or reduced toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume